2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . The compound acts on broadleaf weeds, specifically targeting a plant growth hormone called auxin . This hormone plays a crucial role in the regulation of plant growth and development .
Mode of Action
The compound mimics the action of auxin, leading to uncontrolled, unsustainable growth in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth eventually leads to the death of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D). The degradation process has been widely studied, especially the role of bacteria and the enzymes and genes that regulate the 2,4-D degradation . The compound might also be degraded by fungi, particularly white-rot basidiomycetes .
Pharmacokinetics
After oral administration in rats, the mean Cmax values and the AUC 0→∞ values were observed, indicating its bioavailability .
Result of Action
The result of the compound’s action is the death of susceptible plants due to uncontrolled growth . This is achieved by disrupting the normal growth patterns of the plant, leading to unsustainable growth and eventual plant death .
Action Environment
The action of 4-(2,4-Dichlorophenoxy)-2-chlorobenzaldehyde, like 2,4-D, can be influenced by environmental factors. Additionally, most formulations of 2,4-D are degraded to the anionic form in the environment, which is water-soluble and has the potential to be highly mobile .
Preparation Methods
The synthesis of 2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 2,4-dichlorophenol with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde can be compared with other similar compounds such as:
2,4-Dichlorobenzaldehyde: This compound has similar chemical properties but lacks the additional chlorine atom on the benzene ring, making it less reactive in certain substitution reactions.
4-(2,4-Dichlorophenoxy)benzaldehyde: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-4-(4-chlorophenoxy)benzaldehyde:
Properties
IUPAC Name |
2-chloro-4-(2,4-dichlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-2-4-13(12(16)5-9)18-10-3-1-8(7-17)11(15)6-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYIZYVZNMSNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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